2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXVGVPMNMPGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides and a base.
Formation of Triazole Ring: The triazole ring is formed through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its biological activity:
- Anticancer Properties : Similar compounds have demonstrated inhibitory activities against specific kinases involved in cancer pathways. The unique structure of this compound allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions .
- Antimicrobial and Antifungal Activities : Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .
Biological Research
The interaction studies focus on binding affinity to proteins and enzymes:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by occupying active sites or altering receptor functions through allosteric binding .
- Receptor Modulation : Investigations into its ability to modulate receptor activity are ongoing, with preliminary studies suggesting potential therapeutic effects in neurological disorders .
Coordination Chemistry
In coordination chemistry, 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can serve as a ligand for metal ions. Its unique structure allows for versatile coordination modes that can enhance catalytic processes or stabilize metal complexes.
Material Science
The compound's properties make it suitable for developing new materials:
- Catalysts : It can be utilized as a catalyst in various chemical reactions due to its ability to facilitate transformations through its reactive functional groups .
- Polymer Science : The incorporation of this compound into polymer matrices may enhance material properties such as thermal stability and mechanical strength.
Case Studies
Several case studies highlight the effectiveness of similar triazole compounds:
- Anticancer Activity : A study demonstrated that triazole derivatives exhibited IC values <1 μM against HepG2 cells, indicating strong anticancer potential .
- Antimicrobial Efficacy : Research on related compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .
Mechanism of Action
The mechanism of action of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Key Observations:
Azetidine vs. Other Substituents :
- Compound X and 6h both incorporate azetidine, but 6h includes a hydroxyazetidine and trimethoxybenzoyl group, enhancing its tubulin-binding affinity . The sulfonyl group in Compound X may improve solubility and target engagement compared to 6h ’s bulky benzoyl moiety.
- The absence of azetidine in ’s phenylsulfonyl-triazole correlates with reduced anticancer activity (GI% < 20%), underscoring azetidine’s role in potency .
Sulfonyl vs. Aldehyde Functional Groups :
- The aldehyde in ’s compound enables covalent Schiff base formation with enzymes, driving α-glycosidase inhibition. In contrast, Compound X ’s sulfonyl group may engage in hydrogen bonding or electrostatic interactions, suggesting divergent mechanisms .
Fluorine Substitution: The 2-fluorophenyl group in Compound X and 6h enhances metabolic stability and target selectivity via electron-withdrawing effects and hydrophobic interactions. This contrasts with non-fluorinated analogues (e.g., ), which show lower activity .
Pharmacokinetic and Toxicity Considerations
- Azetidine’s Impact : The strained ring in Compound X may improve oral bioavailability compared to bulkier analogues (e.g., 6h ), though this requires experimental validation.
- Sulfonyl Group Toxicity : Sulfonamide-containing drugs often carry risks of hypersensitivity; however, the 2-fluorophenyl substitution in Compound X could mitigate this by reducing metabolic activation .
Biological Activity
The compound 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, including an azetidine ring, a triazole moiety, and a sulfonyl group derived from 2-fluorophenyl, contribute to its reactivity and interactions with biological targets. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of 346.4 g/mol. The compound's structure can be depicted as follows:
This compound is characterized by the following functional groups:
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's biological activity.
- Triazole ring : Known for its role in various biological processes and potential as a pharmacophore.
- Sulfonyl group : Enhances reactivity and may facilitate interactions with biological targets.
Enzyme Inhibition
Research has shown that 1,2,3-triazoles exhibit significant inhibitory activities against various enzymes. For instance, compounds within this class have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial in neurodegenerative diseases like Alzheimer's . The specific inhibitory effect of This compound on these enzymes remains to be fully elucidated.
Antioxidant Activity
The antioxidant capacity of triazole compounds has been evaluated using various bioanalytical methods. These studies indicate that some 1,2,3-triazoles can scavenge free radicals and reduce oxidative stress . The precise antioxidant profile of the specific compound requires further investigation.
Antimicrobial Properties
Preliminary studies suggest that triazole derivatives possess antimicrobial properties. They have been tested against a range of bacteria and fungi, showing varying degrees of efficacy. The sulfonamide functionality in This compound may enhance its antimicrobial activity by facilitating interactions with microbial enzymes or receptors .
Anticancer Activity
Compounds containing azetidine or triazole moieties have been reported to exhibit anticancer properties. For example, certain analogs have shown efficacy in inhibiting proliferation and inducing apoptosis in human cancer cell lines such as breast and prostate cancers . The specific mechanisms by which This compound exerts its anticancer effects need to be explored through targeted studies.
The mechanism of action for This compound likely involves binding to specific enzymes or receptors. This binding may inhibit enzyme activity by occupying active sites or alter receptor functions through allosteric modulation. Understanding these interactions at a molecular level could provide insights into the therapeutic potential of this compound.
Case Studies
Several case studies have highlighted the biological activities of triazole derivatives:
- Neuroprotective Effects : A study investigated the neuroprotective potential of triazole derivatives against AChE inhibition. Compounds similar to This compound were shown to reduce cognitive decline in animal models .
- Antimicrobial Testing : In vitro testing against various pathogens demonstrated that triazoles could inhibit bacterial growth effectively. The sulfonamide group was identified as a key contributor to this activity .
- Cancer Cell Studies : Research on azetidine derivatives indicated significant antiproliferative effects against MCF-7 breast cancer cells at nanomolar concentrations . Further studies are needed to assess the specific role of the triazole moiety in these effects.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves three key steps: (i) azetidine ring formation via cyclization of β-chloroamines or reductive amination, (ii) sulfonylation using 2-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (iii) triazole ring installation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Critical Parameters:
- Azetidine Formation: Use anhydrous solvents (e.g., THF) and inert atmosphere to prevent side reactions.
- Sulfonylation: Maintain temperatures below 0°C during sulfonyl chloride addition to avoid decomposition.
- CuAAC: Optimize copper(I) iodide concentration (0.1–0.5 equiv.) and reaction time (4–12 h) for regioselective 1,2,3-triazole formation.
- Yield Optimization: Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–65% for multi-step syntheses .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm azetidine ring geometry (e.g., coupling constants for adjacent protons) and sulfonyl group integration. F NMR is critical for verifying the 2-fluorophenyl substitution pattern .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) ensures accurate molecular ion detection, particularly for sulfonylated intermediates.
- HPLC Purity Analysis: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. Target purity ≥95% for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and triazole moieties?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with (i) alternative sulfonyl groups (e.g., 3- or 4-fluorophenyl) and (ii) triazole regioisomers (1,4- vs. 1,5-substituted).
- Biological Assays: Test analogs in in vitro models (e.g., cancer cell lines, enzyme inhibition) using dose-response curves (IC determination). Compare potency to the parent compound .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to assess interactions with targets like tubulin (inspired by structurally related antitumor agents in ) .
Q. What strategies resolve contradictions in crystallographic data for sulfonylated azetidine-triazole derivatives?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELX software for structure refinement. Prioritize low-temperature (100 K) data to reduce thermal motion artifacts .
- Discrepancy Analysis:
- Sulfonyl Group Geometry: Compare S–O bond lengths (expected: 1.43–1.45 Å) and O–S–O angles (105–110°). Deviations may indicate disorder or partial occupancy.
- Azetidine Ring Puckering: Analyze Cremer-Pople parameters to distinguish chair vs. twist conformations.
- Validation Tools: Cross-check with PLATON ADDSYM to detect missed symmetry elements .
Q. How can in vitro metabolic stability assays be optimized for this compound?
Methodological Answer:
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min (sampling intervals: 0, 5, 15, 30, 60 min).
- Metabolite Identification: Perform UPLC-QTOF-MS in MSE mode to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Prioritize sulfonyl and triazole regions for metabolic hot spots .
- Kinetic Parameters: Calculate intrinsic clearance (CL) using the substrate depletion method. Compare to reference compounds (e.g., verapamil) for context .
Q. What experimental and computational approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Expose treated cells to heat stress (37–65°C), lyse, and quantify soluble target protein (e.g., tubulin) via Western blot. Shift in melting temperature indicates compound binding .
- Fluorescence Polarization: Label recombinant target proteins with fluorescent tags and measure polarization changes upon compound addition.
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability and residency times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
